REACTION_CXSMILES
|
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl.[Cl:9][CH2:10][CH2:11][N:12]1[CH2:17][CH2:16][O:15][CH2:14][CH2:13]1.[OH-].[K+]>C(O)(C)C>[O:7]([CH2:10][CH2:11][N:12]1[CH2:17][CH2:16][O:15][CH2:14][CH2:13]1)[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[ClH:9].[O:7]([CH2:10][CH2:11][N:12]1[CH2:17][CH2:16][O:15][CH2:14][CH2:13]1)[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2,3.4,7.8|
|
Name
|
|
Quantity
|
9.2 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
18.6 g
|
Type
|
reactant
|
Smiles
|
Cl.ClCCN1CCOCC1
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with cooling
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed for 12 hours
|
Duration
|
12 h
|
Type
|
FILTRATION
|
Details
|
Solid (KCl) was filtered off
|
Type
|
DISTILLATION
|
Details
|
The filtrate was distilled off
|
Type
|
ADDITION
|
Details
|
The residual material was treated with 150 ml of 1N NaOH
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (200 ml)
|
Type
|
WASH
|
Details
|
Dichloromethane layer was again washed with a solution of 0.1N sodium carbonate in 10% NaCl solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dichloromethane layer was dried over anhydrous magnesium chloride
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
Residual syrup was dissolved in 100 ml of 1.5N HCl solution
|
Type
|
WASH
|
Details
|
washed with 100 ml of chloroform
|
Type
|
ADDITION
|
Details
|
Aqueous layer was treated with 100 ml of toluene and water
|
Type
|
CUSTOM
|
Details
|
was removed by Dean-Stark apparatus by distillation
|
Type
|
TEMPERATURE
|
Details
|
Residual toluene layer was cooled
|
Type
|
CUSTOM
|
Details
|
to give crystalline solid, which
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
O(C1=CC=CC=C1)CCN1CCOCC1
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.O(C1=CC=CC=C1)CCN1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12 g | |
YIELD: CALCULATEDPERCENTYIELD | 100.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |